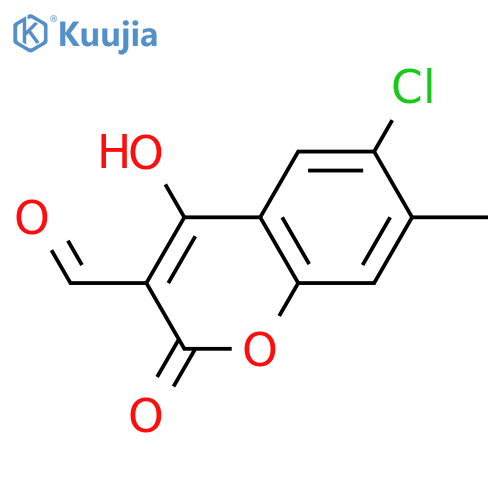

Cas no 925005-58-9 (6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE)

925005-58-9 structure

商品名:6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE

CAS番号:925005-58-9

MF:C11H7ClO4

メガワット:238.62388253212

MDL:MFCD08447068

CID:5226741

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE 化学的及び物理的性質

名前と識別子

-

- 6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE

- JRH-09703, 6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde, 97%

-

- MDL: MFCD08447068

- インチ: 1S/C11H7ClO4/c1-5-2-9-6(3-8(5)12)10(14)7(4-13)11(15)16-9/h2-4,14H,1H3

- InChIKey: IUGUOVUWPRZUSR-UHFFFAOYSA-N

- ほほえんだ: CC1C(Cl)=CC2C(O)=C(C=O)C(OC=2C=1)=O

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A814491-1g |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde |

925005-58-9 | 97% | 1g |

$262.0 | 2024-04-16 | |

| abcr | AB530940-250 mg |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; . |

925005-58-9 | 250MG |

€347.20 | 2023-03-30 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00785127-1g |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde |

925005-58-9 | 97% | 1g |

¥1778.0 | 2024-04-17 | |

| abcr | AB530940-100 mg |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; . |

925005-58-9 | 100MG |

€206.10 | 2023-03-30 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528727-250mg |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde |

925005-58-9 | 98% | 250mg |

¥1612.00 | 2024-04-25 | |

| TRC | C613320-100mg |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde |

925005-58-9 | 100mg |

$ 135.00 | 2022-06-06 | ||

| abcr | AB530940-250mg |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; . |

925005-58-9 | 250mg |

€347.20 | 2025-02-27 | ||

| abcr | AB530940-1g |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; . |

925005-58-9 | 1g |

€648.50 | 2025-02-27 | ||

| abcr | AB530940-1 g |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde; . |

925005-58-9 | 1g |

€648.50 | 2023-03-30 | ||

| TRC | C613320-50mg |

6-Chloro-4-hydroxy-7-methyl-2-oxo-2H-chromene-3-carbaldehyde |

925005-58-9 | 50mg |

$ 95.00 | 2022-06-06 |

6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

925005-58-9 (6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 124-83-4((1R,3S)-Camphoric Acid)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:925005-58-9)6-CHLORO-4-HYDROXY-7-METHYL-2-OXO-2H-CHROMENE-3-CARBALDEHYDE

清らかである:99%

はかる:1g

価格 ($):236.0